molecular formula C29H28N2O4 B2408307 2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 898344-56-4

2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2408307
CAS No.: 898344-56-4
M. Wt: 468.553
InChI Key: SKZOLNHYQQYCDP-UHFFFAOYSA-N
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Description

2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C29H28N2O4 and its molecular weight is 468.553. The purity is usually 95%.
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Properties

IUPAC Name

2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O4/c1-4-19-9-12-21(13-10-19)28(33)25-17-31(26-14-11-20(5-2)15-24(26)29(25)34)18-27(32)30-22-7-6-8-23(16-22)35-3/h6-17H,4-5,18H2,1-3H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZOLNHYQQYCDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)CC)CC(=O)NC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide , with CAS number 898343-36-7 , belongs to a class of quinoline derivatives known for their diverse biological activities. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC29H28N2O3
Molecular Weight452.5 g/mol
StructureChemical Structure

Anticancer Properties

Recent studies have highlighted the potential of quinoline derivatives, including this compound, in anticancer research. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, compounds with similar structures have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Case Study:
A study investigated the effects of related quinoline derivatives on human breast cancer cells (MCF-7). The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through the activation of caspase pathways (PMID: 31557052).

Antimicrobial Activity

Quinoline derivatives are also known for their antimicrobial properties. This compound's structure suggests potential activity against a range of pathogens, including bacteria and fungi. Preliminary findings indicate that it may inhibit bacterial growth by interfering with the synthesis of essential biomolecules.

Research Findings:
A comparative study on related compounds demonstrated that modifications in the quinoline structure could enhance antimicrobial efficacy. For example, derivatives with electron-donating groups showed increased activity against Staphylococcus aureus and Escherichia coli.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, affecting cellular processes related to growth and proliferation.
  • Receptor Modulation: The compound could modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, a comparison with structurally similar quinoline derivatives is presented below:

Compound NameMolecular FormulaUnique Features
N-(4-chlorophenyl)-2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamideC28H25ClN2O3Chlorophenyl substitution; potential enhanced activity
N-(3-chlorophenyl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamideC28H26ClN2O4Variation in aromatic substitution; different pharmacological properties
EMOTA (a related derivative)C28H26N2O4Targeted for metabolic disorders; distinct substituents

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